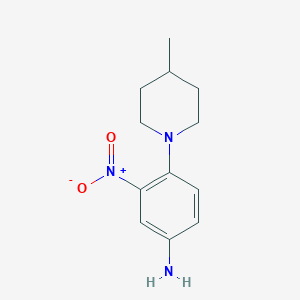

4-(4-Methylpiperidin-1-yl)-3-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group attached to the piperidine ring and a nitroaniline group .

Synthesis Analysis

The synthesis of such compounds often involves reactions leading to the formation of various piperidine derivatives . A practical and facile synthesis of various N-methyl imines, versatile scaffolds, was conducted at 85 °C using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis

The molecular structure of “4-(4-Methylpiperidin-1-yl)-3-nitroaniline” is likely to be complex due to the presence of the piperidine ring, the methyl group, and the nitroaniline group .Chemical Reactions Analysis

Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, can undergo a variety of intra- and intermolecular reactions . For example, 4,4′-trimethylenedipiperidine can catalyze the synthesis of N-methyl imines .Scientific Research Applications

Hydrogen Bonding and Molecular Structures

Research on compounds structurally related to 4-(4-Methylpiperidin-1-yl)-3-nitroaniline has revealed insights into hydrogen bonding and molecular structures. For example, studies on methylated nitroanilines have shown how these molecules form hydrogen-bonded chains and sheets, contributing to our understanding of polarized structures and molecular interactions in crystalline states. These findings have implications for designing materials with specific physical properties, such as optical and electronic characteristics (Ferguson et al., 2001).

Synthesis and Biological Applications

Another area of application involves the synthesis of compounds containing the 4-methylpiperidine skeleton, which have been explored for their potential biological activities. A notable example includes the synthesis of benzimidazoles containing piperazine or morpholine skeletons, which were evaluated as glucosidase inhibitors with antioxidant activity. This research highlights the potential of these compounds in developing treatments for diseases associated with oxidative stress and enzymatic dysregulation (Özil et al., 2018).

Environmental and Analytical Chemistry

In the realm of environmental and analytical chemistry, the development of novel sensors for the detection of nitroaniline compounds in water demonstrates the importance of 4-(4-Methylpiperidin-1-yl)-3-nitroaniline and related molecules. A study outlined the creation of a molecularly imprinted fluorescent sensor for 4-nitroaniline detection, exhibiting high sensitivity and selectivity. Such sensors are crucial for monitoring pollutants in industrial wastewater and ensuring environmental safety (Xie et al., 2020).

Biodegradation and Environmental Remediation

Biodegradation research has identified specific bacterial strains capable of degrading nitroaniline compounds, including 4-nitroaniline, under aerobic conditions. This work is foundational for bioremediation strategies aiming to remove toxic aromatic amines from contaminated environments, offering a sustainable approach to pollution mitigation (Khalid et al., 2009).

Future Directions

Piperidine derivatives, including “4-(4-Methylpiperidin-1-yl)-3-nitroaniline”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the potential applications of these compounds in pharmaceuticals.

properties

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)11-3-2-10(13)8-12(11)15(16)17/h2-3,8-9H,4-7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJMBZUFGDTYHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperidin-1-yl)-3-nitroaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.